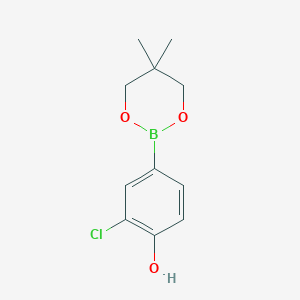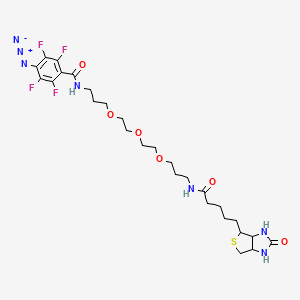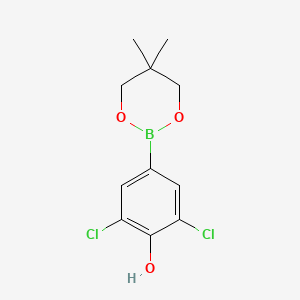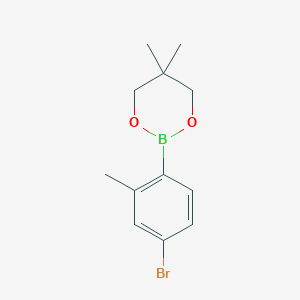
2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is also referred to as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane . It’s an organic compound with the empirical formula C5H10ClO3P .
Synthesis Analysis
It can be prepared by reacting phosphorous oxychloride (in dry toluene) with 2,2-dimethyl-1,3-propane diol and triethyl amine .Molecular Structure Analysis
The molecular weight of this compound is 184.56 . The SMILES string representation of its structure isCC1(C)COP(Cl)(=O)OC1 . Chemical Reactions Analysis
This compound may be used in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates .Physical And Chemical Properties Analysis
The compound has a melting point of 97-102 °C . Its density is 1.215 g/mL at 25 °C .Scientific Research Applications
2-chloro-4-phenylboronic acid has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as amines, carboxylic acids, and derivatives thereof. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as thiazoles and oxazoles. 2-chloro-4-phenylboronic acid has also been used in the synthesis of various peptides, peptidomimetics, and other peptide-based compounds.
Mechanism of Action
Target of Action
It is known that this compound can act as a boronating agent in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as boronation . This involves the addition of a boron atom to an organic molecule, which can significantly alter the molecule’s chemical properties and reactivity .
Biochemical Pathways
The process of boronation can influence a wide range of biochemical pathways by modifying the structure and function of target molecules .
Pharmacokinetics
Its solubility in organic solvents such as ether and dichloromethane suggests that it may be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are largely dependent on the specific targets and pathways it affects. As a boronating agent, it can modify the structure of target molecules, potentially altering their function and resulting in various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is sensitive to heat and humidity, suggesting that these factors could affect its stability and activity . Furthermore, the compound’s interaction with its targets and its subsequent effects could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Advantages and Limitations for Lab Experiments
2-chloro-4-phenylboronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively easy to synthesize. Additionally, it is soluble in water and alcohol, which makes it easy to work with in aqueous solutions. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in air, and it is sensitive to light.
Future Directions
There are a number of potential future directions for research involving 2-chloro-4-phenylboronic acid. For example, further research into its mechanism of action could provide insight into its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could provide insight into its potential use as a drug. Additionally, further research into its synthesis could lead to more efficient and cost-effective methods of production. Finally, further research into its use in the synthesis of various organic compounds could lead to the development of novel compounds with potential therapeutic applications.
Synthesis Methods
2-chloro-4-phenylboronic acid can be synthesized via a number of methods. One method involves the reaction of p-chlorobenzaldehyde with borane-tetrahydrofuran in the presence of a palladium catalyst. Another method involves the reaction of p-chlorobenzaldehyde with borane-methyl sulfide in the presence of a palladium catalyst. Additionally, 2-chloro-4-phenylboronic acid can be synthesized via the reaction of p-chlorobenzaldehyde with borane-dimethyl sulfide in the presence of a palladium catalyst.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s classified as Skin Corrosion/Irritation and can cause serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVZFOVGUYNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)






![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)





